N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(2-furohydrazide)
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Overview
Description
N',N''-(1,4-phenylenedi-1-ethyl-1-ylidene)di(2-furohydrazide), commonly known as PEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PEF is a furohydrazide derivative that has been synthesized by various methods and has shown promising results in various biomedical applications.
Mechanism of Action
The mechanism of action of PEF is not fully understood. However, it has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. PEF has also been shown to inhibit the activity of bacterial enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
PEF has been reported to have minimal toxicity and side effects in vitro and in vivo. In animal studies, PEF has been shown to possess anti-inflammatory properties and reduce the levels of pro-inflammatory cytokines. Furthermore, PEF has been reported to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
PEF is a relatively stable compound that can be easily synthesized in high yields. Furthermore, PEF has been reported to have minimal toxicity and side effects, making it an attractive candidate for further research. However, the mechanism of action of PEF is not fully understood, and further studies are needed to elucidate its biological activity.
Future Directions
There are several future directions for the research of PEF. One potential direction is to investigate the potential of PEF in the treatment of viral infections, including COVID-19. Another direction is to study the potential of PEF in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Furthermore, the development of PEF derivatives with improved biological activity and specificity is an area of potential research.
Synthesis Methods
PEF can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with ethyl acetoacetate, followed by the reaction with furoic acid hydrazide. Another method involves the reaction of 1,4-phenylenediamine with ethyl acetoacetate, followed by the reaction with furoic acid hydrazide in the presence of acetic anhydride. Both methods have been reported to produce high yields of PEF.
Scientific Research Applications
PEF has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. PEF has also been reported to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Furthermore, PEF has shown promising results in the treatment of bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-[(E)-1-[4-[(E)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13(21-23-19(25)17-5-3-11-27-17)15-7-9-16(10-8-15)14(2)22-24-20(26)18-6-4-12-28-18/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-13+,22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMXSPIJOVDSA-JFMUQQRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)C(=NNC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CO3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(1E)eth-1-yl-1-ylidene]difuran-2-carbohydrazide |
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